

An In-depth Technical Guide to Methyl 5,6-dichloropicolinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5,6-dichloropicolinate

Cat. No.: B060248

[Get Quote](#)

Abstract

Methyl 5,6-dichloropicolinate is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic placement of chlorine atoms and a reactive ester functional group makes it a valuable building block, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, in-depth spectroscopic analysis, and an exploration of its reactivity and applications. The content is structured to deliver not just data, but actionable insights into the causality behind its chemical behavior and synthetic utility, empowering researchers to effectively integrate this compound into their development workflows.

Core Chemical Identity and Physicochemical Properties

Methyl 5,6-dichloropicolinate, systematically named methyl 5,6-dichloropyridine-2-carboxylate, is a solid organic compound at room temperature. The dichloro-substitution on the pyridine ring significantly influences its electronic properties and reactivity, making it a versatile precursor for further chemical modifications.

Identifiers and Structure

- IUPAC Name: methyl 5,6-dichloropyridine-2-carboxylate^[1]

- CAS Number: 1214375-24-2[1][2][3][4]
- Molecular Formula: C₇H₅Cl₂NO₂[1][2]
- Molecular Weight: 206.03 g/mol [2]
- Canonical SMILES: COC(=O)C1=NC(Cl)=C(Cl)C=C1
- InChI Key: HVVBBQRGDOCRCA-UHFFFAOYSA-N

Physicochemical Data

Experimental data on physical properties such as melting and boiling points are not extensively reported in publicly accessible literature. The data presented below is primarily based on computational models, providing a reliable estimation for experimental planning.

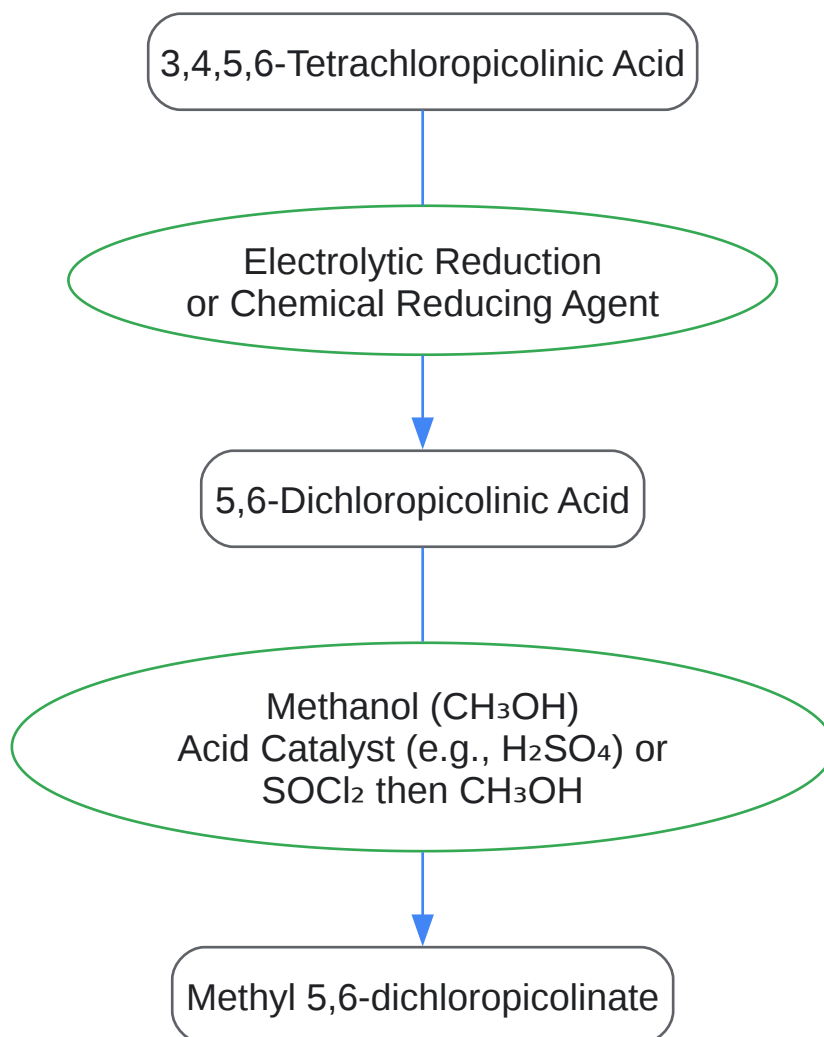
Property	Value	Source
Molecular Weight	206.03 g/mol	[2]
XLogP3	2.6	PubChem[5]
Hydrogen Bond Donors	0	PubChem[5]
Hydrogen Bond Acceptors	3	PubChem[5]
Topological Polar Surface Area	39.2 Å ²	PubChem[5]
Storage Temperature	2-8 °C, Inert atmosphere	[4][6]

Synthesis and Purification

The synthesis of **Methyl 5,6-dichloropicolinate** is most effectively approached via a two-step process: the preparation of the parent carboxylic acid followed by its esterification. This methodology allows for high purity of the intermediate acid, which directly translates to a higher quality final product.

Synthesis Pathway Overview

The logical and field-proven pathway involves the reductive dechlorination of a readily available tetrachloro-substituted precursor to form 5,6-Dichloropicolinic Acid, which is then subjected to standard esterification conditions.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 5,6-dichloropicolinate**.

Experimental Protocol: Synthesis

This protocol synthesizes insights from established methods for the synthesis of halogenated picolinic acids and their subsequent esterification.

Part A: Synthesis of 5,6-Dichloropicolinic Acid

The precursor, 5,6-Dichloropicolinic acid, can be synthesized via selective electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid. This method is favored for its high yield and purity.

- Rationale: Electrochemical methods offer high selectivity and avoid the use of harsh chemical reductants like hydrazine, which present significant handling and disposal challenges. Controlling the pH is critical for achieving selective dechlorination at the 3- and 4-positions.
- Step-by-Step Methodology:
 - Setup: An undivided electrolytic cell with a silver cathode is prepared.
 - Electrolyte Preparation: 3,4,5,6-tetrachloropicolinic acid is dissolved in an alkaline aqueous solution (e.g., NaOH or KOH solution) to an initial pH of 8.5-11.
 - First Electrolysis: A constant current is applied. The reaction temperature is maintained, potentially up to 80°C, to improve the solubility of the reactant. This first stage primarily yields trichloropicolinic acid intermediates.
 - pH Adjustment: The pH of the solution is then raised to between 13 and 13.5.
 - Second Electrolysis: The electrolysis is continued to facilitate the final dechlorination step to the desired 3,6-dichloropicolinic acid.
 - Work-up: Upon completion, the reaction mixture is cooled. The aqueous solution is carefully acidified with concentrated HCl to a pH of ~1-2, causing the 5,6-Dichloropicolinic acid to precipitate.
 - Isolation: The resulting solid is collected by vacuum filtration, washed with cold deionized water to remove inorganic salts, and dried under vacuum. Purity can be assessed by HPLC and melting point analysis.

Part B: Esterification to **Methyl 5,6-dichloropicolinate**

A robust method for esterification involves conversion to the acyl chloride followed by reaction with methanol. This avoids equilibrium limitations of direct acid-catalyzed esterification.

- Rationale: The conversion of the carboxylic acid to its acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, ensuring a rapid and complete reaction with the alcohol (methanol). The use of a base like pyridine or triethylamine neutralizes the HCl generated, preventing side reactions.
- Step-by-Step Methodology:
 - Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).
 - Acyl Chloride Formation: 5,6-Dichloropicolinic acid (1.0 eq) is suspended in an anhydrous solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride (SOCl_2 , ~1.5 eq) is added dropwise via the dropping funnel at 0°C .
 - Reaction: The mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours until gas evolution ceases and the solution becomes clear. The progress can be monitored by the disappearance of the starting acid (e.g., by TLC).
 - Solvent Removal: Excess thionyl chloride and the solvent are removed under reduced pressure.
 - Esterification: The crude acyl chloride is re-dissolved in anhydrous DCM. The solution is cooled to 0°C , and anhydrous methanol (CH_3OH , ~2.0 eq) is added dropwise.
 - Work-up: The reaction is stirred at room temperature for 1-3 hours. It is then quenched by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO_3) solution.
 - Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **Methyl 5,6-dichloropicolinate**.

Spectroscopic and Analytical Characterization

As experimental spectra for **Methyl 5,6-dichloropicolinate** are not readily available in public databases, this section provides a detailed prediction and interpretation based on established principles of spectroscopy and data from analogous structures. These predictions serve as a robust guide for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Predicted, 500 MHz, CDCl_3):
 - $\delta \sim 8.0\text{-}8.2$ ppm (d, 1H): This signal is assigned to the proton at the C4 position (H-4). It appears as a doublet due to coupling with H-3. Its downfield shift is attributed to the anisotropic effect of the pyridine ring and the deshielding effect of the adjacent chlorine atom.
 - $\delta \sim 7.7\text{-}7.9$ ppm (d, 1H): This signal corresponds to the proton at the C3 position (H-3). It is also a doublet due to coupling with H-4. It is upfield relative to H-4 because it is further from the electron-withdrawing chlorine at C-5.
 - $\delta \sim 4.0$ ppm (s, 3H): This sharp singlet is characteristic of the methyl ester ($-\text{OCH}_3$) protons. The absence of adjacent protons results in a singlet multiplicity. Its chemical shift is typical for methyl esters.
- ^{13}C NMR (Predicted, 125 MHz, CDCl_3):
 - $\delta \sim 164\text{-}166$ ppm: Carbonyl carbon ($\text{C}=\text{O}$) of the ester. This is the most downfield signal, as expected for a carbonyl carbon.
 - $\delta \sim 150\text{-}152$ ppm: C2 carbon, attached to both the nitrogen and the ester group.
 - $\delta \sim 148\text{-}150$ ppm: C6 carbon, attached to nitrogen and chlorine.
 - $\delta \sim 140\text{-}142$ ppm: C5 carbon, attached to chlorine.
 - $\delta \sim 139\text{-}141$ ppm: C4 carbon, attached to hydrogen.
 - $\delta \sim 125\text{-}127$ ppm: C3 carbon, attached to hydrogen.
 - $\delta \sim 53\text{-}55$ ppm: Methyl carbon ($-\text{OCH}_3$) of the ester.

Infrared (IR) Spectroscopy

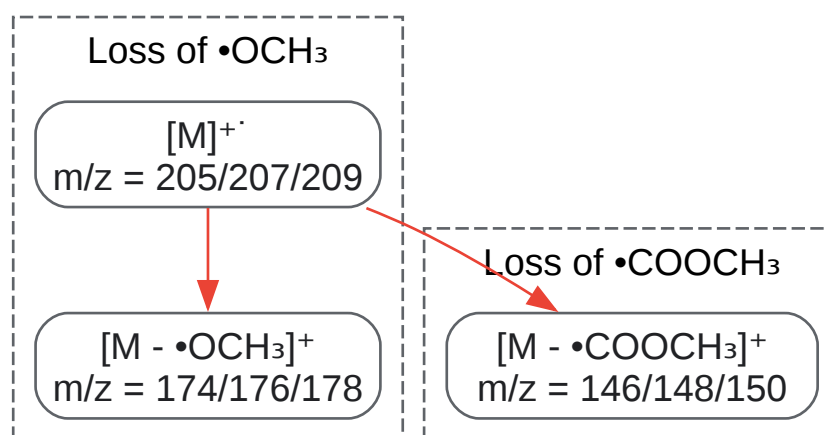
The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Frequency Range (cm ⁻¹)	Vibration	Functional Group	Expected Appearance
3100-3000	C-H Stretch	Aromatic C-H	Weak to medium
2990-2950	C-H Stretch	Methyl (-OCH ₃)	Weak to medium
1750-1730	C=O Stretch	Ester Carbonyl	Strong, sharp
1600-1550	C=C & C=N Stretch	Pyridine Ring	Medium, multiple bands
1300-1200	C-O Stretch	Ester (C-O-C)	Strong
850-750	C-Cl Stretch	Aryl Halide	Medium to strong

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would be expected to show a distinct molecular ion peak and a characteristic fragmentation pattern.

- Molecular Ion (M⁺): A prominent molecular ion peak cluster would be expected around m/z 205, 207, and 209. The characteristic 9:6:1 intensity ratio of this cluster is a definitive indicator of the presence of two chlorine atoms (due to ³⁵Cl and ³⁷Cl isotopes).
- Key Fragmentation Pathways:
 - Loss of Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond results in a major fragment ion at m/z ~174 (and its isotopic variants), corresponding to the [M-31]⁺ acylium ion. This is a very common and diagnostically significant fragmentation for methyl esters. [\[7\]](#)[\[8\]](#)
 - Loss of Carbomethoxy Group (•COOCH₃): Cleavage of the C-C bond between the ring and the ester group would lead to a fragment at m/z ~146 (and its isotopic variants), corresponding to the dichloropyridinyl cation [M-59]⁺.



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **Methyl 5,6-dichloropicolinate** in EI-MS.

Chemical Reactivity and Applications

The utility of **Methyl 5,6-dichloropicolinate** as a synthetic intermediate stems from the distinct reactivity of its functional groups. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), and the ester can undergo hydrolysis or transesterification.

Core Reactivity

- **Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$):** The chlorine atoms, particularly the one at the C6 position (ortho to the ring nitrogen), are activated towards displacement by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the formation of a stable Meisenheimer-type intermediate, lowering the activation energy for substitution. This allows for the introduction of various functionalities, such as amines, alkoxides, or thiols.
- **Cross-Coupling Reactions:** The C-Cl bonds can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This is a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecular scaffolds.

- Ester Hydrolysis: Under basic (e.g., NaOH, KOH) or acidic (e.g., HCl, H₂SO₄) conditions, the methyl ester can be hydrolyzed back to the parent 5,6-Dichloropicolinic acid. This is often a necessary step in multi-step syntheses where the ester serves as a protecting group for the carboxylic acid.

Field-Proven Applications in Agrochemicals

The dichloropicolinate scaffold is integral to the structure of several herbicides. The parent acid of the title compound, 5,6-Dichloropicolinic acid, exhibits herbicidal properties by acting as a plant growth regulator.[9] **Methyl 5,6-dichloropicolinate** serves as a key intermediate for building more complex and potent active ingredients.

A highly relevant application is its use in Suzuki coupling reactions to synthesize advanced herbicidal compounds. For example, structurally similar picolines like methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate are reacted with substituted phenylboronic acids in the presence of a palladium catalyst.[10] This reaction selectively replaces a chlorine atom with a substituted aryl group, a common strategy for developing new herbicidal molecules. This demonstrates the industrial relevance and synthetic potential of **Methyl 5,6-dichloropicolinate** for creating novel crop protection agents.

Potential in Pharmaceutical Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the **Methyl 5,6-dichloropicolinate** core via S_NAr and cross-coupling reactions makes it an attractive starting point for generating libraries of novel compounds for drug discovery screening. The chlorine atoms provide two distinct handles for chemical modification, allowing for the systematic exploration of the chemical space around the picolinate core to optimize biological activity and pharmacokinetic properties.

Safety and Handling

As a laboratory chemical, **Methyl 5,6-dichloropicolinate** requires careful handling in accordance with good laboratory practices.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

- GHS Pictogram: GHS07 (Exclamation Mark)[2]
- Handling Recommendations:
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust and contact with skin and eyes.
 - Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by suppliers.[4][6]

Conclusion

Methyl 5,6-dichloropicolinate is a high-value synthetic intermediate with significant potential in the agrochemical and pharmaceutical sectors. Its well-defined reactivity, centered on the strategic functionalization of its C-Cl bonds and modification of its ester group, allows for the efficient construction of complex molecular architectures. While detailed experimental data on its physical and spectroscopic properties are sparse, reliable predictions based on analogous structures provide a solid foundation for its use in research and development. This guide has provided the necessary technical information and procedural insights to enable scientists to confidently synthesize, characterize, and utilize this versatile chemical building block in their innovation pipelines.

References

- LabSolu. (n.d.). **Methyl 5,6-dichloropicolinate**.
- Chemsigma. (n.d.). **Methyl 5,6-dichloropicolinate** [1214375-24-2].
- Chiralen. (n.d.). **Methyl 5,6-dichloropicolinate**.
- PubChem. (n.d.). **Methyl 5,6-dichloropicolinate**. National Center for Biotechnology Information.
- Smolecule. (2023, August 15). Buy 5,6-Dichloropicolinic acid | 88912-24-7.
- BLD Pharm. (n.d.). 1214375-24-2|**Methyl 5,6-dichloropicolinate**.
- Epp, J. B., et al. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. U.S.
- Chem-Impex. (n.d.). 4-Picolinic acid ethyl ester.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Wilmschurst, J. K., & Bernstein, H. J. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.
- Chen, J., et al. (2010). An electrolytic synthesis method of 3,6-dichloropicolinic acid.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- PubChem. (n.d.). **Methyl 5,6-dichloropicolinate**. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ^1H NMR Spectroscopy.
- Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemrxiv.org [chemrxiv.org]
- 2. ^{13}C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 3. Substituent Effects in the ^{13}C -NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Methyl 5,6-dichloropicolinate | $\text{C}_7\text{H}_5\text{Cl}_2\text{NO}_2$ | CID 17954227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN103987252A - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5,6-dichloropicolinate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b060248#methyl-5-6-dichloropicolinate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com